molecular formula C29H25NO5S B11479563 4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate

4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate

Cat. No.: B11479563
M. Wt: 499.6 g/mol
InChI Key: VTGRVCRMHNRQEV-UHFFFAOYSA-N
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Description

4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with 4-methylbenzamide in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with 4-methylbenzoic acid chloride to form the final ester product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted esters and amides.

Scientific Research Applications

4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]PHENYL 4-METHYLBENZOATE involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Similar structure but lacks the ester and amido groups.

    4-Methylbenzenesulfonyl chloride: Precursor in the synthesis of the target compound.

    4-Methylbenzoic acid: Provides the ester group in the final compound.

Uniqueness

The presence of both sulfonamide and ester groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C29H25NO5S

Molecular Weight

499.6 g/mol

IUPAC Name

[4-[(4-methylbenzoyl)-(4-methylphenyl)sulfonylamino]phenyl] 4-methylbenzoate

InChI

InChI=1S/C29H25NO5S/c1-20-4-10-23(11-5-20)28(31)30(36(33,34)27-18-8-22(3)9-19-27)25-14-16-26(17-15-25)35-29(32)24-12-6-21(2)7-13-24/h4-19H,1-3H3

InChI Key

VTGRVCRMHNRQEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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